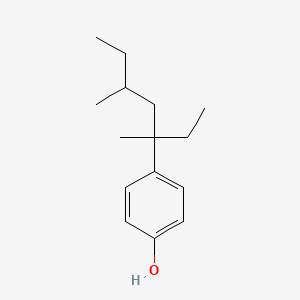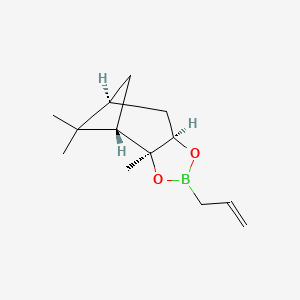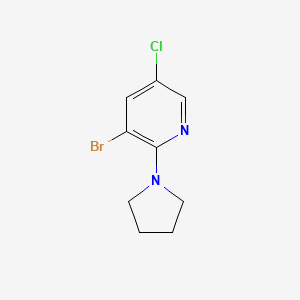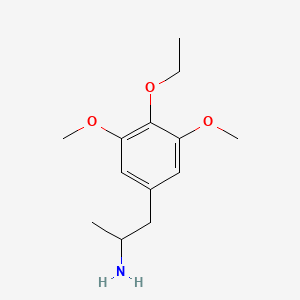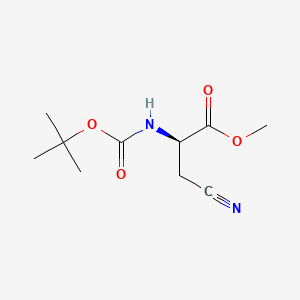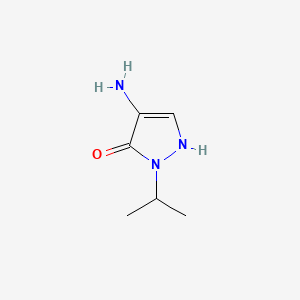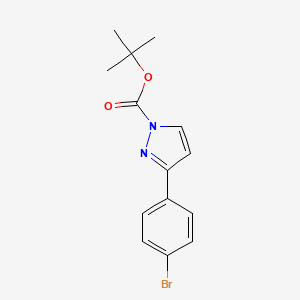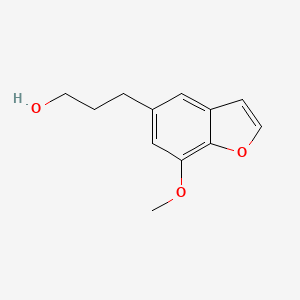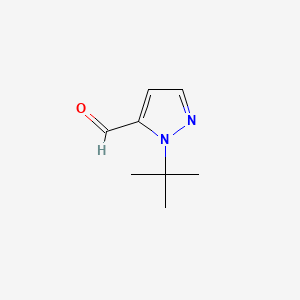
1H-Pyrazole-4-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carbaldehyde hydrochloride is a compound with the CAS Number: 1197230-88-8 . It is a solid substance that should be stored in a refrigerator . It has a molecular weight of 132.55 .
Synthesis Analysis
Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in syntheses of some enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents . Unfortunately, a reliable and scalable synthetic procedure of this compound has not been described to date .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-4-carbaldehyde hydrochloride is represented by the Inchi Code: 1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H .
Chemical Reactions Analysis
One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .
Physical And Chemical Properties Analysis
1H-Pyrazole-4-carbaldehyde hydrochloride has a molecular weight of 132.55 . It is a solid substance that should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Pyrazoles have a wide range of applications in various fields :
- Medicinal Chemistry : Pyrazoles are used in the synthesis of various drugs due to their diverse biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant activities .
- Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
- Agrochemistry : Some pyrazoles have herbicidal properties .
- Coordination Chemistry : Pyrazoles can act as ligands, forming complexes with metals .
- Organometallic Chemistry : Pyrazoles can form organometallic compounds, which are used in various chemical reactions .
Pyrazoles have a wide range of applications in various fields :
- Medicinal Chemistry : Pyrazoles are used in the synthesis of various drugs due to their diverse biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant activities .
- Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
- Agrochemistry : Some pyrazoles have herbicidal properties .
- Coordination Chemistry : Pyrazoles can act as ligands, forming complexes with metals .
- Organometallic Chemistry : Pyrazoles can form organometallic compounds, which are used in various chemical reactions .
Safety And Hazards
Zukünftige Richtungen
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Eigenschaften
IUPAC Name |
1H-pyrazole-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWZEJJEPAMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carbaldehyde hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


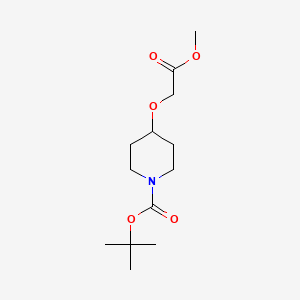
![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

